3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate
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Overview
Description
3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate typically involves the reaction of 1-methylimidazole with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of sodium tetraphenylborate. The reaction is carried out under ambient conditions, and the product is purified through recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylcarbamoyl group.
Oxidation and Reduction: The imidazolium ring can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted imidazolium salts, while oxidation reactions could lead to the formation of imidazole derivatives .
Scientific Research Applications
3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The imidazolium ring can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
Dimethylcarbamoyl Chloride: A reagent used in the synthesis of carbamates and other organic compounds.
Sodium Tetraphenylborate: A common reagent in organic and inorganic chemistry, used for its solubility and reactivity.
Uniqueness
Its ability to participate in diverse chemical reactions and its potential use in various scientific fields make it a compound of significant interest .
Properties
CAS No. |
95885-24-8 |
---|---|
Molecular Formula |
C31H32BN3O |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
tetraphenylboranuide;N,N,3-trimethylimidazol-3-ium-1-carboxamide |
InChI |
InChI=1S/C24H20B.C7H12N3O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-8(2)7(11)10-5-4-9(3)6-10/h1-20H;4-6H,1-3H3/q-1;+1 |
InChI Key |
QIQPZJAXNMPWLG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[N+]1=CN(C=C1)C(=O)N(C)C |
Origin of Product |
United States |
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